molecular formula C16H12N2NaO4S B606677 Acid orange 7 CAS No. 633-96-5

Acid orange 7

Cat. No. B606677
Key on ui cas rn: 633-96-5
M. Wt: 351.3 g/mol
InChI Key: HMCJIBHBYMZCHV-UHFFFAOYSA-N
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Patent
US05936016

Procedure details

30 g (0.46 mol) of potassium cyanide are added to a solution of sodium 4-(2-hydroxy-1-naphthylazo)benzenesulfonate (10 g, 28.5 mmol) in 120 ml of water. After 2 days at 90° C., the mixture is filtered and the filtrate is saturated with carbon dioxide. The yellow precipitate is filtered off to give 2.9 g (55%) of 4-cyano-2-hydroxynaphthylamine (V).
Quantity
30 g
Type
reactant
Reaction Step One
Name
sodium 4-(2-hydroxy-1-naphthylazo)benzenesulfonate
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
120 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C-:1]#[N:2].[K+].[OH:4][C:5]1[CH:14]=[CH:13][C:12]2[C:7](=[CH:8][CH:9]=[CH:10][CH:11]=2)[C:6]=1[N:15]=NC1C=CC(S([O-])(=O)=O)=CC=1.[Na+]>O>[C:1]([C:13]1[C:12]2[C:7](=[CH:8][CH:9]=[CH:10][CH:11]=2)[C:6]([NH2:15])=[C:5]([OH:4])[CH:14]=1)#[N:2] |f:0.1,2.3|

Inputs

Step One
Name
Quantity
30 g
Type
reactant
Smiles
[C-]#N.[K+]
Name
sodium 4-(2-hydroxy-1-naphthylazo)benzenesulfonate
Quantity
10 g
Type
reactant
Smiles
OC1=C(C2=CC=CC=C2C=C1)N=NC1=CC=C(C=C1)S(=O)(=O)[O-].[Na+]
Name
Quantity
120 mL
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
the mixture is filtered
FILTRATION
Type
FILTRATION
Details
The yellow precipitate is filtered off

Outcomes

Product
Details
Reaction Time
2 d
Name
Type
product
Smiles
C(#N)C1=CC(=C(C2=CC=CC=C12)N)O
Measurements
Type Value Analysis
AMOUNT: MASS 2.9 g
YIELD: PERCENTYIELD 55%
YIELD: CALCULATEDPERCENTYIELD 55.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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